molecular formula C9H17NO3 B15091135 5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one

5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one

Cat. No.: B15091135
M. Wt: 187.24 g/mol
InChI Key: YMSARFDPOQAVQI-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one is a synthetic organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . Its structure features a pentan-1-one backbone substituted with a hydroxy group at the 5-position and a 3-hydroxypyrrolidin-1-yl group at the 1-position. Compounds containing the hydroxypyrrolidine scaffold are of significant interest in medicinal chemistry and pharmacology research . Specifically, substituted pyrrolidines are recognized as key structures in the development of novel ligands for various biological targets . Research into similar molecular frameworks has explored their potential as orexin receptor agonists and as components in dual-target ligands for central nervous system receptors . For instance, research into molecules featuring a hydroxypyrrolidine moiety tethered to opioid pharmacophores has been conducted to develop MOR agonist/D3R antagonists, aiming to create analgesics with lower abuse liability . This compound is provided For Research Use Only and is intended for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

5-hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one

InChI

InChI=1S/C9H17NO3/c11-6-2-1-3-9(13)10-5-4-8(12)7-10/h8,11-12H,1-7H2

InChI Key

YMSARFDPOQAVQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C(=O)CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyrrolidine with 5-chloropentan-1-one under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the pentanone chain can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxo-1-(3-oxopyrrolidin-1-yl)pentanoic acid.

    Reduction: Formation of 5-hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentanol.

    Substitution: Formation of 5-chloro-1-(3-chloropyrrolidin-1-yl)pentan-1-one.

Scientific Research Applications

5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding with enzymes or receptors, influencing their activity. Additionally, the compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating them.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules from the evidence, focusing on substituent effects, spectroscopic properties, and synthetic yields.

Structural and Functional Group Differences

Compound Name Key Substituents Backbone Functional Groups
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one (Target) 3-Hydroxypyrrolidine, terminal hydroxyl Pentan-1-one Ketone, hydroxyls (primary and pyrrolidine)
5-(3-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)-1-(4-iso-butylphenyl)pentan-1-one (15a) 3-Hydroxydiphenylmethyl-pyrrolidine, 4-iso-butylphenyl Pentan-1-one Ketone, aromatic, bulky alkyl
5-(3-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)-1-(4-iso-butylphenyl)pentan-1-ol (16a) Same as 15a, but with reduced ketone to alcohol Pentan-1-ol Alcohol, aromatic, bulky alkyl
5-(1,3-Benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one Piperidine (no hydroxyl), 1,3-benzodioxol Pentan-1-one Ketone, benzodioxol (electron-rich aromatic)

Key Observations :

  • The target compound lacks aromatic and bulky alkyl groups seen in 15a and 16a, likely resulting in lower molecular weight and higher polarity.
  • Compared to the benzodioxol-piperidine analog , the target’s 3-hydroxypyrrolidine group introduces additional hydrogen-bonding sites.

Spectroscopic Properties

Infrared (IR) Spectroscopy:
  • 15a : Strong C=O stretch at 1679 cm⁻¹ and aromatic C-H bends at 700 cm⁻¹ .
  • 16a : O-H stretch at 3351 cm⁻¹ (alcohol) and reduced C=O intensity due to ketone reduction .
  • Target Compound : Expected O-H stretches (~3300–3500 cm⁻¹) and a C=O stretch near 1680 cm⁻¹, similar to 15a.
Nuclear Magnetic Resonance (NMR):
  • 15a : Aromatic protons at δ 7.79–7.77 (doublet) and pyrrolidine protons at δ 3.75–3.72 (multiplet) .
  • Target Compound : Anticipated signals for hydroxyl protons (δ 1–5 ppm, broad) and pyrrolidine protons (δ 3.5–4.0 ppm).

Physicochemical and Regulatory Profiles

  • Target Compound: No CAS/EC data in the evidence, but its hydroxyl groups may necessitate safety evaluations for reactivity or toxicity.

Implications for Research and Development

  • Drug Design : The target’s hydroxyl groups may enhance solubility but reduce membrane permeability compared to aromatic analogs like 15a .
  • Catalysis : The pyrrolidine ring could act as a chiral auxiliary in asymmetric synthesis, similar to piperidine derivatives .
  • Analytical Challenges : Structural confirmation of the target would require combined NMR/IR/MS techniques, as demonstrated for 15a and 16a .

Biological Activity

5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one, identified by the CAS number 1521969-22-1, is a compound that exhibits significant potential in various biological applications due to its unique structural features, including hydroxyl groups and a pyrrolidine moiety. This article delves into the biological activity of this compound, summarizing relevant research findings, and providing data tables for clarity.

The molecular formula for this compound is C9H17NO3, with a molecular weight of 187.24 g/mol. The presence of hydroxyl groups enhances its solubility and reactivity, making it a candidate for further pharmacological studies .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature; however, preliminary studies suggest potential antimicrobial and therapeutic properties. The compound's structure allows it to interact with various biological targets, which may lead to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting that this compound may also possess similar activities .

Synthesis and Modifications

The synthesis of this compound can be achieved through various chemical reactions involving hydroxylation and amination. Modifications to the compound's structure may yield derivatives with enhanced biological properties or altered pharmacokinetics .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaCAS NumberKey Features
5-Hydroxy-1-(pyrrolidin-1-yl)pentan-1-oneC9H17NO273200-35-8Lacks additional hydroxyl group compared to the target compound
2-Amino-1-(3-hydroxy-pyrrolidin-1-yl)-3-methyl-pentan-1-oneC10H19N0344364210Contains an amino group and additional methyl substitution
5-Hydroxy-N-(pyridinyl)pentanamideNot AvailableNot AvailableFeatures a different nitrogen-containing heterocycle

This table illustrates the structural differences and potential implications for biological activity among related compounds. The unique combination of functional groups in this compound may confer distinct properties not found in these similar compounds .

Q & A

Q. What are the optimal synthetic routes for 5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one, and how do reaction conditions influence yield?

The synthesis of pyrrolidine-containing ketones typically involves nucleophilic substitution or condensation reactions. For example, similar compounds (e.g., 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone) are synthesized via multi-step protocols, where temperature control (e.g., 0–5°C for intermediate stabilization) and reagent selection (e.g., hydroxypyrrolidine derivatives and carbonyl-activated substrates) are critical . Solvent polarity and catalyst choice (e.g., triethylamine for deprotonation) significantly affect reaction efficiency. Researchers should monitor reaction progress via TLC or HPLC and optimize parameters like stoichiometry and reaction time to maximize yield.

Q. How can the structural integrity of this compound be validated post-synthesis?

Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., hydroxyl protons at δ 1.5–2.5 ppm, pyrrolidine ring protons at δ 2.8–3.5 ppm) and carbon shifts (ketone carbonyl at ~200 ppm).
  • MS : Confirm molecular weight (theoretical m/z for C₁₀H₁₉NO₃: 201.14) and fragmentation patterns.
  • FT-IR : Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=O at ~1700 cm⁻¹) . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended, with UV detection at 210–220 nm.

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Solubility : Polar solvents (e.g., water, methanol) are suitable due to hydroxyl and ketone groups. LogP calculations (estimated ~0.5–1.2) suggest moderate lipophilicity .
  • Stability : The compound is likely stable at room temperature in dry, inert atmospheres. Hydroxyl groups may necessitate protection (e.g., acetylation) during synthesis to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for pyrrolidinone derivatives?

Discrepancies in activity data (e.g., receptor affinity vs. metabolic stability) may arise from assay conditions (e.g., cell line variability, pH). For example, α-Pyrrolidinoisohexanophenone analogs show divergent abuse potentials in animal models due to stereochemistry and pharmacokinetic profiles . Mitigation strategies include:

  • Standardizing in vitro assays (e.g., uniform CYP450 isoforms for metabolic studies).
  • Cross-validating results with orthogonal techniques (e.g., SPR for binding affinity, in silico docking for mechanistic insights).

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?

  • Challenge : Co-elution with matrix interferents in biological samples.
  • Solution : Use tandem mass spectrometry (LC-MS/MS) with MRM transitions for specificity. For example, designer pyrrolidinophenones are quantified via ESI+ mode, monitoring transitions like m/z 232 → 100 .
  • Sample Prep : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) improves recovery rates.

Q. What strategies enhance the metabolic stability of hydroxypyrrolidine derivatives in preclinical studies?

  • Structural Modifications : Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation. For instance, fluorination at the pyrrolidine ring lowers metabolic clearance in analogs .
  • Prodrug Design : Mask hydroxyl groups as esters or carbamates to improve bioavailability and delay hepatic metabolism .
  • In Silico Tools : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor or SwissADME.

Q. How can researchers design experiments to elucidate the mechanism of action for this compound in neurological targets?

  • Target Identification : Screen against neurotransmitter transporters (e.g., DAT, SERT) via radioligand binding assays .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing dopamine receptors.
  • Behavioral Models : Use rodent self-administration paradigms to assess abuse liability, cross-referencing with pharmacokinetic data .

Methodological Guidance Table

Research AspectRecommended TechniquesKey ConsiderationsReferences
Synthesis Nucleophilic substitution, condensation reactionsOptimize temperature, solvent polarity
Characterization NMR, LC-MS, FT-IRValidate stereochemistry via NOESY
Bioactivity Radioligand binding, LC-MS/MSStandardize cell lines and assay buffers
Metabolism LC-MS/MS, in silico modelingUse hepatocyte incubations for phase I/II metabolism

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